Time-Dependent Potency Advantage: 940-fold Enhancement in IC50 Over 24 Hours vs. Reversible Inhibitors
Plasma kallikrein-IN-5 demonstrates a pronounced time-dependent inhibition profile characteristic of covalent binders. Its IC50 value improves by 940-fold from 66 nM at 1 minute to 70 pM at 24 hours, a dramatic potency shift not observed with reversible clinical inhibitors like sebetralstat (IC50 ~6 nM) or berotralstat (IC50 ~8.9 nM) [1]. This time-dependent behavior is a direct consequence of irreversible active-site engagement, providing a functional differentiation that defines its utility in experiments requiring sustained target suppression [1].
| Evidence Dimension | Time-dependent potency |
|---|---|
| Target Compound Data | IC50 = 66 nM at 1 min; IC50 = 70 pM at 24 h |
| Comparator Or Baseline | Sebetralstat (IC50 ~6 nM, no time dependence); Berotralstat (IC50 ~8.9 nM, no time dependence) |
| Quantified Difference | 940-fold improvement (1 min to 24 h) for Plasma kallikrein-IN-5; comparator IC50 values remain constant over time |
| Conditions | Isolated human plasma kallikrein enzyme assay; fluorogenic substrate; preincubation at specified times |
Why This Matters
This time-dependent potency confirms covalent, irreversible binding, making Plasma kallikrein-IN-5 a unique tool for studies requiring sustained PKa inactivation, distinct from reversible clinical agents.
- [1] Allison M, et al. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. ACS Med Chem Lett. 2024 Mar 28;15(4):501-509. View Source
